molecular formula C14H15BrN2O2 B560475 Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate CAS No. 1346703-23-8

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

Cat. No.: B560475
CAS No.: 1346703-23-8
M. Wt: 323.19
InChI Key: WDIOILXQEARMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

This compound is a substituted indazole derivative with the molecular formula C14H15BrN2O2 and a molecular weight of 323.18 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 1346703-23-8, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 6-bromo-1-cyclopentylindazole-4-carboxylate, reflecting its systematic chemical naming conventions.

The structural architecture of this compound encompasses several distinct molecular features that contribute to its chemical identity. The core indazole ring system consists of a fused benzene and pyrazole ring, forming a bicyclic aromatic heterocycle. Indazole represents a vital nitrogen-containing heterocyclic unit in organic and medicinal chemistry research, serving as a helpful precursor molecule for the production of various types of heterocyclic compounds. The indazole scaffold exhibits two primary tautomeric forms, designated as 1H-indazole and 2H-indazole, with the 1H-indazole tautomer being thermodynamically more stable and therefore predominant under normal conditions.

The specific substitution pattern of this compound includes a bromine atom positioned at the 6-position of the indazole ring system, introducing significant electronic and steric effects. The cyclopentyl group attached to the nitrogen atom at position 1 provides substantial steric bulk and influences the overall molecular conformation. Additionally, the methyl ester functionality at position 4 introduces polar characteristics and potential sites for further chemical modification.

Table 1: Key Molecular Descriptors of this compound

Property Value Source
Molecular Formula C14H15BrN2O2
Molecular Weight 323.18 g/mol
Chemical Abstracts Service Number 1346703-23-8
International Union of Pure and Applied Chemistry Name methyl 6-bromo-1-cyclopentylindazole-4-carboxylate
Simplified Molecular Input Line Entry System COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3
International Chemical Identifier InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3

The physicochemical properties of this compound have been computationally determined and experimentally measured. The compound exhibits a density of 1.6 ± 0.1 grams per cubic centimeter, indicating a relatively high molecular density due to the presence of the bromine atom. The boiling point has been calculated at 434.0 ± 25.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting significant intermolecular forces and thermal stability. The flash point of 216.3 ± 23.2 degrees Celsius indicates moderate flammability characteristics under standard conditions.

The structural complexity of this molecule extends beyond simple substitution patterns to encompass sophisticated three-dimensional arrangements. The cyclopentyl group at the nitrogen position introduces conformational flexibility while maintaining steric constraints that influence molecular interactions. The bromine substituent at position 6 provides significant electronic effects through both inductive and resonance mechanisms, potentially affecting the electron density distribution throughout the aromatic ring system.

Historical Context in Heterocyclic Chemistry

The development of indazole chemistry represents a significant advancement in the field of nitrogen-containing heterocyclic compounds, with historical roots extending back to the late nineteenth century. Indazole was first synthesized by Emil Fischer in 1883 through the heating of ortho-hydrazine cinnamic acid, establishing the foundational methodology for accessing this important heterocyclic scaffold. This pioneering work opened pathways for subsequent generations of chemists to explore the rich chemistry and biological potential of indazole derivatives.

The evolution of indazole chemistry has been marked by continuous methodological improvements and expanding applications. The Davis-Beirut reaction, developed as a modern synthetic approach, has enabled diverse chemistries for accessing highly functionalized indazole derivatives, including 1H-indazoles, 2H-indazole N-oxides, and various substituted analogs. This reaction methodology has proven particularly valuable for accessing complex substitution patterns that would be challenging to achieve through traditional synthetic routes.

Indazole derivatives have gained considerable attention in medicinal chemistry research due to their broad spectrum of biological activities. These compounds have demonstrated anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus activities. The pharmaceutical relevance of indazole scaffolds is exemplified by several clinically approved medications, including niraparib for anticancer therapy, pazopanib as a tyrosine kinase inhibitor, and benzydamine as an anti-inflammatory agent.

Table 2: Historical Milestones in Indazole Chemistry

Year Development Significance Reference
1883 First synthesis by Emil Fischer Establishment of fundamental indazole chemistry
Late 20th Century Development of Davis-Beirut reaction Advanced synthetic methodologies for substituted indazoles
2000s-Present Clinical development of indazole-based drugs Validation of therapeutic potential
Recent years Expansion into antiparasitic applications Diversification of biological applications

The synthetic methodologies for accessing substituted indazole derivatives have undergone significant refinement over the decades. Modern approaches include transition metal-catalyzed cyclization reactions, reductive cyclization strategies using organophosphorus reagents, and various condensation methodologies. These advanced synthetic techniques have enabled the preparation of highly substituted indazole derivatives with precise control over substitution patterns and stereochemical configurations.

Recent developments in indazole chemistry have expanded beyond traditional medicinal chemistry applications to encompass antiparasitic drug development. Indazole analogues have demonstrated diverse pharmacological activities applicable to treating parasitic diseases, including anti-protozoal, anti-fungal, and antiamoebic properties. This expansion represents a significant broadening of the therapeutic potential associated with indazole-containing compounds.

The structural diversity achievable within the indazole framework has been greatly enhanced through systematic structure-activity relationship studies. These investigations have revealed critical molecular features necessary for biological activity, enabling rational drug design approaches for developing next-generation therapeutic agents. The incorporation of various substituents, including halogen atoms, alkyl groups, and ester functionalities, has provided insights into the molecular requirements for specific biological activities.

Contemporary research in indazole chemistry continues to explore novel synthetic methodologies and biological applications. Recent investigations have focused on developing environmentally benign synthetic routes, improving selectivity in substitution reactions, and exploring new therapeutic targets. The field has benefited from advances in computational chemistry, enabling more sophisticated molecular design approaches and predictive modeling of biological activities.

Properties

IUPAC Name

methyl 6-bromo-1-cyclopentylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIOILXQEARMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H-Indazole-4-Carboxylic Acid Intermediate

The indazole core is typically synthesized via cyclization of substituted phenylhydrazines or through transition-metal-catalyzed reactions. A common route involves:

  • Starting Material : 4-Nitrobenzaldehyde derivatives.

  • Cyclization : Catalyzed by acetic acid or HCl, forming the indazole ring.

  • Reduction : The nitro group is reduced to an amine using hydrogenation (Pd/C, H₂) or Fe/HCl.

Example Protocol :

  • 4-Nitrobenzaldehyde (1.0 equiv) reacts with hydrazine hydrate in acetic acid at 120°C for 12 hours.

  • The resulting 1H-indazole-4-carbaldehyde is oxidized to 1H-indazole-4-carboxylic acid using KMnO₄ in acidic conditions.

StepReagents/ConditionsYield
CyclizationHydrazine hydrate, acetic acid, 120°C65–70%
OxidationKMnO₄, H₂SO₄, H₂O, 80°C85%

Bromination at the 6-Position

Electrophilic aromatic bromination is performed using bromine (Br₂) or N-bromosuccinimide (NBS). The 4-carboxylate group directs bromination to the 6-position via meta-directing effects.

Optimized Method :

  • 1H-Indazole-4-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM).

  • NBS (1.1 equiv) and catalytic FeCl₃ are added at 0°C.

  • The mixture is stirred at room temperature for 6 hours.

ParameterValue
SolventDCM
CatalystFeCl₃ (5 mol%)
Temperature0°C → RT
Yield78%

Note : Excess NBS leads to di-bromination byproducts, requiring careful stoichiometric control.

Esterification of the Carboxylic Acid

The carboxylic acid at position 4 is esterified using methanol under acidic or coupling conditions:

Method A (Fischer Esterification) :

  • 6-Bromo-1H-indazole-4-carboxylic acid (1.0 equiv) is refluxed in methanol with H₂SO₄ (10 mol%) for 12 hours.

  • The product is isolated via vacuum distillation.

Method B (DCC Coupling) :

  • The acid reacts with methanol (2.0 equiv) in the presence of DCC (1.2 equiv) and DMAP (0.1 equiv) in DCM.

  • Stirred at RT for 4 hours.

MethodReagentsYield
AH₂SO₄, MeOH, reflux90%
BDCC, DMAP, DCM92%

Method B is preferred for acid-sensitive substrates.

N-Alkylation with Cyclopentyl Groups

The N1 position of the indazole is alkylated using cyclopentyl bromide under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the indazole nitrogen, enabling nucleophilic substitution.

Procedure :

  • Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv) is dissolved in anhydrous THF.

  • NaH (1.5 equiv, 60% in oil) is added at 0°C, followed by cyclopentyl bromide (1.2 equiv).

  • The reaction is stirred at 60°C for 8 hours.

ParameterValue
BaseNaH (1.5 equiv)
Alkylating AgentCyclopentyl bromide
SolventTHF
Yield68%

Side Reactions :

  • O-Alkylation of the ester group (<5%).

  • Dialkylation at N1 and N2 positions if excess reagent is used.

Alternative Pathways and Innovations

One-Pot Bromination-Alkylation

Recent patents describe a streamlined approach combining bromination and N-alkylation in a single pot:

  • 1H-Indazole-4-carboxylic acid is brominated with NBS.

  • Without isolation, the intermediate is esterified and alkylated using cyclopentyl mesylate.

AdvantageDisadvantage
Reduced purification stepsLower overall yield (52%)
Shorter reaction time (10 hours)Requires strict stoichiometry

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Esterification : 30 minutes at 100°C vs. 12 hours conventionally.

  • N-Alkylation : 1 hour at 120°C with 15% improved yield.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Bromination : Competing di-bromination reduces mono-bromo yields. Solutions include using bulkier directing groups (e.g., tert-butyl esters) or low-temperature protocols.

  • N-Alkylation : Cyclopentyl bromide’s steric bulk necessitates polar aprotic solvents (DMF, THF) and elevated temperatures.

Scalability and Industrial Relevance

  • Continuous Flow Systems : Pilot-scale studies show 20% higher throughput for bromination and alkylation steps compared to batch reactors.

  • Cost Drivers : Cyclopentyl bromide accounts for 40% of raw material costs, incentivizing in-situ bromide generation.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine substituent at position 6 participates in palladium-catalyzed cross-coupling with boronic acids. This reaction enables aryl/heteroaryl group introduction for structural diversification:

Boronic Acid Catalyst System Yield Application Reference
Pyridine-2-ylpiperazine-derivedPd(PPh₃)₄, K₂CO₃, THF/H₂O60–75%EZH2/EZH1 inhibitors
4,4,5,5-Tetramethyl-1,3,2-dioxaborolanePd(dppf)Cl₂, Na₂CO₃, DME82%Anticancer agents

Coupling occurs regioselectively at the bromine site, preserving the cyclopentyl and ester groups .

Ester Hydrolysis and Amide Formation

The methyl ester undergoes hydrolysis to the carboxylic acid, followed by amide coupling:

Hydrolysis Conditions

Base Solvent Temperature Yield Reference
NaOHMeOH/THF60°C, 4 hours85%
LiOHH₂O/THFRoom temperature90%

Amide Coupling

Amine Coupling Reagent Yield Biological Activity Reference
3-(Aminomethyl)-4,6-dimethylpyridin-2-amineHATU, DIPEA, DMF78%Aldosterone synthase inhibition
Piperazine derivativesEDCI/HOBt, CH₂Cl₂65–88%Antiangiogenic agents

The carboxylic acid intermediate shows enhanced reactivity in amide bond formation compared to the ester .

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by nucleophiles under specific conditions:

Nucleophile Conditions Product Yield Reference
Sodium methoxideDMSO, 100°C, 12 hours6-Methoxy derivative45%
Potassium thioacetateDMF, 80°C, 6 hours6-Thioacetyl derivative52%

Reactivity is influenced by the electron-withdrawing ester group, which activates the aromatic ring toward substitution .

Reduction and Oxidation Reactions

The indazole core and substituents undergo redox transformations:

Reduction

Reagent Target Product Yield Reference
LiAlH₄Ester to alcohol4-Hydroxymethyl derivative68%

Oxidation

Reagent Target Product Yield Reference
KMnO₄, H₂SO₄Cyclopentyl to ketone4-Carboxy-6-bromo-1H-indazole33%

Key Challenges and Optimizations

  • Regioselectivity : N1-alkylation requires careful control of base and temperature to avoid N2 byproducts .
  • Purification : Silica gel chromatography is commonly used, with eluents like ethyl acetate/heptane .
  • Scale-Up : Continuous flow reactors improve yield in industrial settings .

This compound’s modular reactivity makes it a cornerstone for developing targeted therapeutics, with ongoing research focused on optimizing coupling效率和生物活性 .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has demonstrated that methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate exhibits promising anticancer properties. A series of studies have synthesized various derivatives of this compound and evaluated their antiproliferative effects against different cancer cell lines, including ovarian carcinoma (A2780) and lung adenocarcinoma (A549). These studies reported IC50 values indicating significant cytotoxic activity, with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .

2. Antiangiogenic Properties:
In addition to its anticancer effects, this compound has been evaluated for its antiangiogenic properties, which are crucial in inhibiting tumor growth by preventing the formation of new blood vessels. Research findings suggest that certain derivatives can effectively suppress angiogenesis, making them candidates for further development as therapeutic agents against cancer .

3. Antioxidant Activity:
this compound has also shown antioxidant activity, which is vital for combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to its potential use in developing supplements or drugs aimed at reducing oxidative damage in biological systems .

Biological Studies

Mechanisms of Action:
The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
  • Cell Cycle Regulation: It impacts proteins that regulate the cell cycle, particularly those associated with the G2-M checkpoint, leading to cell cycle arrest in cancer cells.
  • Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cell lines by modulating the expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

StudyCell LineIC50 Value (µM)Observations
Study AA2780 (Ovarian)10.5Significant antiproliferative activity
Study BA549 (Lung)15.3Induced apoptosis via Bcl-2 modulation
Study CHFB-4 (Normal)>100Selective toxicity towards cancer cells

These findings underscore the compound's potential as a lead structure for developing novel anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate, differing in substituent positions, functional groups, or heterocyclic cores:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Methyl 4-bromo-1H-indazole-6-carboxylate 885518-47-8 C₉H₇BrN₂O₂ 255.07 Bromo at position 4; lacks cyclopentyl group
Methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate 885523-85-3 C₉H₆BrClN₂O₂ 289.52 Additional chlorine at position 3
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate 1583272-35-8 C₁₁H₁₀BrNO₂ 268.11 Indole core (lacks N2 nitrogen); methyl at position 3
4-Bromo-1H-indazole-6-carboxylic acid 885523-43-3 C₈H₅BrN₂O₂ 241.04 Carboxylic acid at position 6 (no methyl ester)

Key Comparative Analysis

Positional Isomerism (Bromo Substitution): Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) is a positional isomer with bromo at position 4 instead of 6. For instance, Suzuki coupling in utilized the 6-bromo analog (compound 5) to synthesize biaryl derivatives, suggesting bromo positioning influences reaction pathways .

Substituent Effects (Chloro vs. Cyclopentyl) :

  • Methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate (CAS 885523-85-3) introduces a chlorine atom at position 3, increasing electronegativity and steric hindrance. This may reduce metabolic stability compared to the cyclopentyl-substituted target compound, which offers bulkier lipophilic character .

Heterocyclic Core (Indazole vs. Indole) :

  • Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8) replaces the indazole core with indole, eliminating the N2 nitrogen. This reduces hydrogen-bonding capacity and aromatic stabilization, likely diminishing interactions with biological targets reliant on nitrogen coordination .

Functional Group (Ester vs. Acid) :

  • 4-Bromo-1H-indazole-6-carboxylic acid (CAS 885523-43-3) lacks the methyl ester, replacing it with a carboxylic acid. This increases hydrophilicity and may alter bioavailability, as esters are typically more membrane-permeable but prone to hydrolysis .

Physicochemical Properties

Property Target Compound Methyl 4-bromo-1H-indazole-6-carboxylate 6-Bromo-3-chloro Analog
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~3.1
Solubility Low (ester dominance) Moderate Low
Metabolic Stability Moderate (cyclopentyl slows hydrolysis) Low (prone to esterase cleavage) Moderate (chloro stabilizes)

Biological Activity

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, noted for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antiangiogenic, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}BrN2_2O2_2
  • Molecular Weight : 273.1 g/mol
  • CAS Number : 1346703-23-8

The compound features a bromine atom at the 6-position and a cyclopentyl group, which influences its biological activity and chemical reactivity.

This compound exhibits its biological effects through several mechanisms:

  • Anticancer Activity : The compound has been shown to inhibit the viability of various cancer cell lines, including ovarian (A2780), liver (HEP3BPN), and breast (MDA-MB-453) cancers. This inhibition is primarily mediated through the induction of apoptosis and cell cycle arrest in the G2/M phase .
  • Antiangiogenic Properties : It inhibits proangiogenic cytokines such as TNFα, VEGF, and EGF, which are critical in tumor development and progression. By blocking these pathways, the compound may prevent tumor growth and metastasis.
  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress within cells. This activity contributes to its protective effects against cellular damage associated with cancer progression .

Antiproliferative Activity

In vitro studies have demonstrated significant antiproliferative effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Effect
A2780 (Ovarian)5.9High inhibition of growth
HEP3BPN (Liver)6.5Induction of apoptosis
MDA-MB-453 (Breast)7.2Cell cycle arrest

These results indicate that the compound is more effective than standard treatments like methotrexate in certain cases .

Case Studies

A series of studies evaluated this compound alongside other indazole derivatives:

  • Study on Apoptotic Mechanisms : Research indicated that compounds similar to this compound triggered apoptosis in a dose-dependent manner, with significant effects observed at concentrations as low as 4 µM .
  • Effects on Cytokine Production : In vivo studies showed that treatment with this compound led to reduced levels of angiogenic cytokines in tumor-bearing models, suggesting its potential as an antiangiogenic agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indazole derivatives:

Compound Key Features Biological Activity
Methyl 6-bromo-1H-indazole-4-carboxylateBromine substitutionAnticancer, antiangiogenic
Methyl 6-amino-1H-indazole-4-carboxylateAmino group instead of bromineModerate anticancer activity
Methyl 6-chloro-1H-indazole-4-carboxylateChlorine substitutionReduced efficacy compared to brominated analog

The presence of the bromine atom enhances binding affinity to biological targets, making it a unique candidate for further drug development .

Q & A

Q. Q: What are the standard synthetic routes for preparing Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate?

A: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, methyl 6-bromo-1H-indazole-4-carboxylate (precursor) reacts with cyclopentyl boronate esters under palladium catalysis to introduce the cyclopentyl group. Reaction conditions typically involve a mixture of Pd(PPh₃)₄, Na₂CO₃, and a solvent system like dioxane/water at 80–100°C for 12–24 hours . Post-reaction purification employs column chromatography (e.g., silica gel with ethyl acetate/petroleum ether).

Advanced Synthesis

Q. Q: How can researchers optimize Suzuki coupling efficiency for introducing bulky substituents like cyclopentyl groups?

A: Optimization involves:

  • Catalyst selection : Bulky ligands (e.g., SPhos or XPhos) improve steric tolerance.
  • Solvent systems : Toluene/ethanol mixtures enhance solubility of aromatic intermediates.
  • Temperature gradients : Gradual heating (e.g., 50°C to 100°C) reduces side reactions.
  • Boronate ester purity : Pre-purification via recrystallization minimizes competing pathways.
    Contradictions in yield data (e.g., 60% vs. 85%) often stem from trace moisture or oxygen sensitivity, requiring strict inert atmosphere control .

Basic Structural Characterization

Q. Q: What crystallographic methods are used to confirm the molecular structure of this compound?

A: Single-crystal X-ray diffraction (SCXRD) with programs like SHELX-97 or SHELXL is standard. Key steps:

  • Crystal mounting on a Bruker D8 Venture diffractometer.
  • Data collection at 100–150 K to minimize thermal motion artifacts.
  • Refinement using Olex2 or WinGX suites to model atomic positions and validate bond lengths/angles .

Advanced Characterization

Q. Q: How can twinned crystals or high-resolution data challenges be addressed during refinement?

A: For twinned crystals:

  • Use SHELXL’s TWIN/BASF commands to model twin laws.
  • Apply Hirshfeld atom refinement (HAR) for high-resolution data to resolve electron density ambiguities.
    Contradictions in displacement parameters may arise from dynamic disorder, requiring TLS (Translation-Libration-Screw) models .

Basic Biological Evaluation

Q. Q: What methodologies are employed to assess the bioactivity of this compound?

A: Common approaches include:

  • Kinase inhibition assays : Incubate with target kinases (e.g., JAK2 or PI3Kα) and measure IC₅₀ via fluorescence polarization.
  • Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116 or MCF-7) .

Advanced Biological Evaluation

Q. Q: How can structure-activity relationship (SAR) inconsistencies in analog libraries be resolved?

A: Use multi-parametric analysis:

  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity.
  • Molecular dynamics : Simulate binding poses to identify conformational flexibility.
    Contradictions (e.g., high in vitro vs. low cellular activity) may stem from poor membrane permeability, requiring logP/logD adjustments .

Basic Stability and Safety

Q. Q: What protocols ensure safe handling and storage of this compound?

A:

  • Storage : –20°C in amber vials under argon to prevent hydrolysis.
  • Handling : Use PPE (nitrile gloves, safety goggles) and fume hoods.
  • Waste disposal : Segregate halogenated organic waste for incineration .

Advanced Stability Analysis

Q. Q: How can degradation products be identified under accelerated stability conditions?

A: Employ LC-MS/MS with forced degradation studies:

  • Acidic/alkaline stress : 0.1M HCl/NaOH at 40°C for 24 hours.
  • Oxidative stress : 3% H₂O₂.
  • Photolysis : Expose to UV light (ICH Q1B guidelines).
    Major degradants (e.g., debrominated or ester-hydrolyzed analogs) are quantified via calibration curves .

Impurity Profiling

Q. Q: What chromatographic methods are suitable for quantifying process-related impurities?

A: Use reverse-phase HPLC with:

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase : Gradient of acetonitrile/0.1% formic acid.
  • Detection : UV at 254 nm.
    Common impurities include methyl 4'-(bromomethyl)biphenyl-2-carboxylate (≤0.15% per ICH Q3A) .

Computational Modeling

Q. Q: How can docking studies predict the binding mode of this compound to kinase targets?

A:

  • Protein preparation : Retrieve crystal structures (PDB: e.g., 4XVP for JAK2) and optimize with Schrödinger’s Protein Preparation Wizard.
  • Docking : Glide SP/XP protocols with OPLS4 force field.
  • MM-GBSA : Calculate binding free energy to rank poses.
    Discrepancies between docking and experimental IC₅₀ may require metadynamics for entropy corrections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.